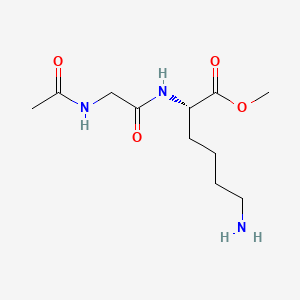

Ac-Gly-Lys-OMe

Description

Structure

3D Structure

Properties

CAS No. |

10236-44-9 |

|---|---|

Molecular Formula |

C11H21N3O4 |

Molecular Weight |

259.30 g/mol |

IUPAC Name |

methyl (2S)-2-[(2-acetamidoacetyl)amino]-6-aminohexanoate |

InChI |

InChI=1S/C11H21N3O4/c1-8(15)13-7-10(16)14-9(11(17)18-2)5-3-4-6-12/h9H,3-7,12H2,1-2H3,(H,13,15)(H,14,16)/t9-/m0/s1 |

InChI Key |

FIGKGJVUYAFLBI-VIFPVBQESA-N |

Isomeric SMILES |

CC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)OC |

Canonical SMILES |

CC(=O)NCC(=O)NC(CCCCN)C(=O)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

14752-92-2 (mono-acetate) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AGLME N(alpha)-acetylglycyllysyl methyl ester N(alpha)-acetylglycyllysyl methyl ester, monoacetate N-alpha-acetyl-Gly-Lys-methyl ester N-alpha-acetylglycyllysyl methyl este |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of N(alpha)-acetylglycyllysyl methyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of N(alpha)-acetylglycyllysyl methyl ester, a modified dipeptide of interest in various biochemical studies. This document outlines its molecular composition, key structural features, and relevant chemical data.

Introduction

N(alpha)-acetylglycyllysyl methyl ester is a derivative of the dipeptide glycyllysine. Its structure is characterized by two key modifications: the acetylation of the N-terminal alpha-amino group of glycine and the esterification of the C-terminal carboxyl group of lysine with a methyl group. These modifications alter the charge and chemical properties of the parent dipeptide, making it a useful tool in studying protein modifications and enzyme kinetics.[1]

Molecular Structure

The systematic name for N(alpha)-acetylglycyllysyl methyl ester is methyl (2S)-2-[(2-acetamidoacetyl)amino]-6-aminohexanoate.[2] The molecule is constructed from the following components:

-

An N-terminal Acetyl Group: A CH₃CO- group is attached to the alpha-amino group of the glycine residue. This acetylation neutralizes the positive charge of the N-terminal amine.

-

A Glycine Residue: The simplest amino acid, providing a flexible backbone.

-

A Lysine Residue: An amino acid with a side chain containing a primary amine (the epsilon-amino group), which remains free in this molecule.

-

A C-terminal Methyl Ester: The carboxyl group of the lysine residue is converted to a methyl ester (-COOCH₃), neutralizing the negative charge of the C-terminus.

-

A Peptide Bond: A covalent bond linking the carboxyl group of glycine to the alpha-amino group of lysine.

The resulting molecular formula is C₁₁H₂₁N₃O₄.[2]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of N(alpha)-acetylglycyllysyl methyl ester is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₁N₃O₄ | [2] |

| Molecular Weight | 259.30 g/mol | Calculated |

| CAS Number | 10236-44-9 | [2] |

| Systematic Name | methyl (2S)-2-[(2-acetamidoacetyl)amino]-6-aminohexanoate | [2] |

Visualization of Molecular Assembly

The logical relationship between the constituent parts of N(alpha)-acetylglycyllysyl methyl ester can be visualized as a directed graph. The following diagram, generated using the DOT language, illustrates the covalent linkages between the chemical groups.

Diagram illustrating the assembly of N(alpha)-acetylglycyllysyl methyl ester.

Experimental Protocols: A Note on Synthesis and Characterization

A plausible synthetic route would involve:

-

Protection of Lysine: The epsilon-amino group of lysine would first be protected with a suitable protecting group (e.g., Boc or Cbz) to prevent its reaction during peptide coupling. The carboxyl group would be protected as a methyl ester.

-

Peptide Coupling: The protected lysine methyl ester would then be coupled with N-acetylglycine using a standard coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Deprotection: The epsilon-amino protecting group on the lysine side chain would then be removed to yield the final product.

The structural elucidation and characterization of the synthesized N(alpha)-acetylglycyllysyl methyl ester would typically involve techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the connectivity of the atoms and the presence of the different functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the molecule.[1]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

References

An In-depth Technical Guide on the Core Chemical Properties of N(alpha)-acetylglycyllysyl methyl ester

This technical guide provides a summary of the known chemical and physical properties of N(alpha)-acetylglycyllysyl methyl ester and its common salt form, N(alpha)-acetylglycyllysyl methyl ester acetate. The information is targeted towards researchers, scientists, and professionals in drug development. Due to the limited availability of detailed experimental data in the public domain, this document focuses on compiling existing information from supplier specifications and scientific literature.

Chemical Identity and Physical Properties

N(alpha)-acetylglycyllysyl methyl ester, also referred to as Ac-Gly-Lys-OMe, is a dipeptide derivative. It is often supplied as its acetate salt. Below is a summary of its key identifiers and properties.

| Property | Value | Source |

| Chemical Name | N(alpha)-acetylglycyllysyl methyl ester | N/A |

| Synonyms | This compound, α-N-Acetylglycyl-L-Lysine Methyl Ester | [1] |

| CAS Number | 10236-44-9 | [2] |

| Molecular Formula | C11H21N3O4 | [2] |

| Molecular Weight | 259.30 g/mol | [2] |

| Chemical Name (Acetate Salt) | N-acetylglycyl-L-lysine, methyl ester, monoacetate | [1] |

| CAS Number (Acetate Salt) | 14752-92-2 | [1][3] |

| Molecular Formula (Acetate Salt) | C11H21N3O4 • C2H4O2 | [1] |

| Molecular Weight (Acetate Salt) | 319.4 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥95% | [1] |

| Solubility | Soluble in PBS (pH 7.2) at 10 mg/ml | [1] |

Synthesis and Purification

Experimental Protocol:

Standard peptide synthesis methodologies can be inferred for its preparation. A plausible synthetic route would involve the coupling of N-acetylglycine with lysine methyl ester.

Logical Workflow for a Potential Synthesis:

Caption: A logical workflow for the synthesis of N(alpha)-acetylglycyllysyl methyl ester.

Purification: Specific purification protocols for this compound are not detailed in the available literature. Standard techniques for peptide purification, such as reverse-phase high-performance liquid chromatography (RP-HPLC), would likely be employed.

Chemical Stability

Quantitative data regarding the stability of N(alpha)-acetylglycyllysyl methyl ester under various conditions (e.g., pH, temperature, in solution) are not available in published literature. One supplier notes that the acetate salt is "inactive when exposed to human serum for up to 30 minutes," which suggests some degree of stability in a biological matrix, though this statement lacks quantitative detail.[5]

Spectroscopic Data

No publicly accessible 1H NMR, 13C NMR, or mass spectrometry spectra for N(alpha)-acetylglycyllysyl methyl ester could be located. While a study by Zídek et al. utilized NMR and MS to characterize the reaction products of this dipeptide with 2-alkenals, the spectral data for the starting material itself was not provided.[6]

Biological Activity and Applications

Urokinase Substrate: N(alpha)-acetylglycyllysyl methyl ester is documented as a substrate for the enzyme urokinase, a serine protease.[1][7][8] It is utilized in in vitro assays to measure the enzymatic activity of urokinase and to screen for potential inhibitors.[1][7][8]

Experimental Application Workflow:

References

- 1. caymanchem.com [caymanchem.com]

- 2. echemi.com [echemi.com]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. This compound acetate | 14752-92-2 | FA110830 | Biosynth [biosynth.com]

- 5. This compound • AcOH [AGLME] | 14752-92-2 | SGK-3058 [biosynth.com]

- 6. Reaction of N-acetylglycyllysine methyl ester with 2-alkenals: an alternative model for covalent modification of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on N(alpha)-acetylglycyllysyl methyl ester

Introduction

N(alpha)-acetylglycyl-L-lysyl methyl ester, scientifically designated as methyl (2S)-2-[(2-acetamidoacetyl)amino]-6-aminohexanoate, is a synthetic dipeptide derivative. This molecule has historical significance as a tool in enzyme kinetics and continues to be relevant in the study of protease activity. This technical guide provides a detailed account of its discovery, history, synthesis, and applications, with a focus on its utility in biochemical assays.

Chemical Properties and Identification

A summary of the key chemical identifiers for N(alpha)-acetylglycyl-L-lysyl methyl ester is provided in the table below.

| Property | Value |

| CAS Number | 10236-44-9[1] |

| Molecular Formula | C11H21N3O4[1] |

| Molecular Weight | 259.30 g/mol |

| Alternate Names | Ac-Gly-Lys-OMe, AGLME |

Discovery and History of Use

The scientific record indicates that N(alpha)-acetylglycyl-L-lysyl methyl ester was utilized as a synthetic substrate for the enzyme urokinase as early as the mid-1960s. A pivotal publication by S. Sherry, N. Alkjaersig, and A. P. Fletcher in 1964 detailed an assay for urokinase preparations using this synthetic substrate. This suggests that the compound had been synthesized and characterized by this time.

Beyond its application with urokinase, N(alpha)-acetylglycyl-L-lysyl methyl ester has also been identified as a substrate for other proteases, notably C1s, a component of the classical complement pathway.

Experimental Protocols

While the original synthesis protocol from the 1960s is not accessible, a general methodology for the synthesis of such dipeptide methyl esters can be inferred from standard peptide chemistry techniques of the period and modern practices.

Inferred Synthesis Workflow

The synthesis would likely involve a multi-step process including protection of reactive groups, peptide coupling, and deprotection.

Caption: A logical workflow for the synthesis of N(alpha)-acetylglycyllysyl methyl ester.

Detailed Steps:

-

Protection of L-Lysine: The carboxyl group of L-lysine would first be protected, typically as a methyl ester, to prevent its participation in the subsequent peptide bond formation. This is generally achieved by reacting lysine with methanol in the presence of an acid catalyst. The ε-amino group of the lysine side chain would also require a protecting group to ensure specific coupling at the α-amino group.

-

Preparation of N-acetylglycine: The amino group of glycine is acetylated to prevent self-coupling and to yield the desired N-terminal modification.

-

Peptide Coupling: The protected L-lysine methyl ester and N-acetylglycine are then coupled using a suitable activating agent to form the peptide bond.

-

Deprotection: Any protecting group on the ε-amino group of the lysine residue is removed to yield the final product, N(alpha)-acetylglycyl-L-lysyl methyl ester.

Urokinase Activity Assay

The primary historical use of this compound was in a colorimetric assay to measure the esterase activity of urokinase.

Caption: Signaling pathway for a urokinase activity assay using the subject compound.

The assay is based on the principle that urokinase catalyzes the hydrolysis of the methyl ester bond of N(alpha)-acetylglycyl-L-lysyl methyl ester, releasing methanol. The amount of methanol produced can then be quantified using a coupled enzymatic reaction that results in a measurable color change.

Biological Significance and Applications

The primary significance of N(alpha)-acetylglycyl-L-lysyl methyl ester lies in its utility as a synthetic substrate for proteases.

Enzyme Substrate

-

Urokinase (u-PA): As established in the historical literature, this compound is a substrate for urokinase, a serine protease involved in fibrinolysis. Its hydrolysis can be used to quantify urokinase activity.

-

C1s: It also serves as a substrate for C1s, a serine protease of the C1 component of the complement system. Assays using this substrate can be employed to study the activity of the classical complement pathway.

Model Compound in Chemical Research

More recently, N(alpha)-acetylglycyl-L-lysyl methyl ester has been used as a model peptide in studies of protein modification. For example, it was used to investigate the reaction of 2-alkenals, which are products of lipid peroxidation, with the ε-amino group of lysine residues. This research provides insights into the mechanisms of protein cross-linking.

Conclusion

N(alpha)-acetylglycyl-L-lysyl methyl ester, a synthetic dipeptide derivative, has a well-established history as a valuable tool in biochemistry and enzymology. From its early use in the 1960s for assaying urokinase activity to its more recent application as a model for studying protein modifications, this compound has contributed to our understanding of enzyme kinetics and protein chemistry. While its direct physiological role is not a subject of study, its utility as a synthetic substrate and model compound ensures its continued relevance in the research community.

References

The Chemical Mechanism of N(α)-acetylglycyllysyl Methyl Ester: A Model for Protein Cross-Linking by Lipid Peroxidation Products

For Immediate Release

Bloomington, IN – October 28, 2025 – For researchers in drug development and cellular biology, understanding the intricate ways proteins are modified by endogenous molecules is paramount. N(α)-acetylglycyllysyl methyl ester has emerged as a critical model peptide for elucidating the mechanisms of protein damage caused by lipid peroxidation, a key process in oxidative stress implicated in numerous diseases. This technical guide provides an in-depth analysis of the chemical mechanism of action of N(α)-acetylglycyllysyl methyl ester, focusing on its reaction with 2-alkenals, which are reactive products of lipid peroxidation.

Executive Summary

N(α)-acetylglycyllysyl methyl ester serves as a surrogate for lysine residues in proteins, allowing for detailed investigation into how these residues are covalently modified by electrophilic aldehydes generated during lipid peroxidation. The primary mechanism involves the reaction of the ε-amino group of the lysine moiety with 2-alkenals, such as 2-hexenal. This interaction proceeds through a Schiff base intermediate to form a dihydropyridine species, which can then undergo further reactions to yield stable, cross-linked pyridinium structures. This process represents a significant pathway for the formation of advanced lipoxidation end products (ALEs), which contribute to cellular dysfunction and disease pathogenesis.

The Chemical Mechanism of Action: Reaction with 2-Alkenals

The core mechanism of action is a chemical reaction that models the covalent modification of protein lysine residues. The reaction between N(α)-acetylglycyllysyl methyl ester and a 2-alkenal, such as 2-hexenal, is not a simple 1:1 addition but rather a more complex process leading to heterocyclic pyridinium salts.

The proposed mechanism involves the following key steps[1]:

-

Schiff Base Formation: The initial step is the nucleophilic attack of the lysine's ε-amino group on the carbonyl carbon of the 2-alkenal, forming a Schiff base intermediate.

-

Dihydropyridine Formation: A second 2-alkenal molecule then reacts with the Schiff base. This is followed by cyclization and dehydration to form a dihydropyridine species.

-

Formation of Pyridinium Species: The dihydropyridine intermediate can then follow several pathways:

-

Reduction: It can be reduced to form various 3,4- or 2,5-substituted pyridinium species.

-

Reaction with another Schiff Base: It can react with another Schiff base molecule, leading to a trialkyl-substituted pyridinium structure. This particular product has a unique 3:2 stoichiometry of aldehyde to amine.

-

This proposed mechanism provides an alternative model for the formation of stable protein cross-links by bifunctional lipid peroxidation products[1].

Signaling Pathway Diagram

Caption: Proposed reaction pathway of N(α)-acetylglycyllysyl methyl ester with 2-alkenals.

Quantitative Data Summary

The reaction of N(α)-acetylglycyllysyl methyl ester with 2-hexenal results in several products, which were isolated and characterized. The stoichiometry of the major cross-linked product was determined to be 3:2 (aldehyde:amine), a departure from the previously accepted 1:2 ratio[1].

| Product | Molecular Weight (Da) | Stoichiometry (Aldehyde:Amine) | Key Structural Feature |

| 3,4-disubstituted pyridinium | 424.3 | 2:1 | Pyridinium ring |

| 2,5-disubstituted pyridinium | 424.3 | 2:1 | Pyridinium ring |

| Trialkyl-substituted pyridinium | 621.5 | 3:2 | Pyridinium cross-link |

Data synthesized from the findings of Baker et al., 1998.

Experimental Protocols

The following is a summary of the experimental methodology used to characterize the reaction of N(α)-acetylglycyllysyl methyl ester with 2-hexenal[1].

Reaction Conditions

-

Reactants: N(α)-acetylglycyllysyl methyl ester and trans-2-hexenal.

-

Solvent: Typically a buffered aqueous solution to mimic physiological conditions.

-

Incubation: The reaction mixture is incubated for a specified period (e.g., 12 hours) to allow for product formation.

Product Separation and Purification

-

Technique: Reversed-phase High-Performance Liquid Chromatography (HPLC).

-

Details: A C18 column is used with a gradient of acetonitrile in water to separate the various reaction products. Fractions corresponding to distinct peaks are collected for further analysis.

Structural Characterization

-

Techniques:

-

Electrospray Ionization Mass Spectrometry (ESI-MS): Used for accurate molecular weight determination of the reaction products. Kinetic data can be obtained by continuous infusion of the reaction mixture into the mass spectrometer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: One- and two-dimensional NMR experiments (e.g., COSY) are performed to elucidate the detailed chemical structure of the isolated products, including the connectivity of the alkyl chains on the pyridinium core.

-

Experimental Workflow

Caption: Workflow for the synthesis and analysis of reaction products.

Conclusion

The study of N(α)-acetylglycyllysyl methyl ester provides a crucial window into the fundamental chemical processes underlying protein damage by lipid peroxidation products. The detailed mechanism, involving Schiff base and dihydropyridine intermediates leading to novel pyridinium cross-links, offers a more complex and nuanced understanding of how proteins are modified under conditions of oxidative stress. This knowledge is essential for researchers developing therapeutic strategies to mitigate the downstream pathological consequences of lipid peroxidation.

References

The Biological Role of N(alpha)-acetylglycyl-lysyl methyl ester: A Urokinase Substrate Perspective

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known biological role of N(alpha)-acetylglycyl-lysyl methyl ester. Current scientific literature indicates that the primary significance of this molecule is its function as a synthetic substrate for the enzyme urokinase, a key player in various physiological and pathological processes. While direct biological activities of the compound itself are not extensively documented, its utility in studying urokinase provides a valuable window into critical signaling pathways relevant to cancer biology, tissue remodeling, and fibrinolysis.

Core Function: A Tool for Elucidating Urokinase Activity

N(alpha)-acetylglycyl-l-lysine methyl ester is recognized as a substrate for urokinase (urokinase-type plasminogen activator, uPA), a serine protease. The foundational research establishing this relationship was published in 1967, identifying the hydrolysis of this ester by urokinase.[1] This characteristic allows the molecule to be used in enzymatic assays to determine the activity of urokinase. The cleavage of the ester bond can be monitored to quantify the enzyme's catalytic efficiency.

The Urokinase Signaling Axis: A Broader Biological Context

The significance of a urokinase substrate is best understood through the lens of the urokinase plasminogen activator system. Urokinase and its receptor (uPAR) are central to a signaling cascade that influences cell migration, invasion, and proliferation. Overexpression of urokinase is a hallmark of several cancers and is correlated with poor prognosis.

The binding of urokinase to its receptor, uPAR, initiates a cascade of events that are not solely dependent on its proteolytic activity. This interaction can trigger intracellular signaling pathways, including the Janus kinase/signal transducer and activator of transcription (Jak/Stat) pathway and pathways involving receptor tyrosine kinases.

Urokinase-Mediated Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of urokinase (uPA) to its receptor (uPAR), leading to downstream cellular effects.

Experimental Protocols

General Protocol for Urokinase Activity Assay

This protocol provides a general framework for measuring urokinase activity using a synthetic substrate like N(alpha)-acetylglycyl-lysyl methyl ester. Specific concentrations and incubation times would need to be optimized based on the original research by Walton (1967) or through empirical testing.

Materials:

-

Purified urokinase

-

N(alpha)-acetylglycyl-lysyl methyl ester

-

Assay buffer (e.g., Tris-HCl, pH 8.5)

-

Method for detection of ester hydrolysis (e.g., pH-stat titration, colorimetric assay for released alcohol)

-

Microplate reader (if using a colorimetric method)

Procedure:

-

Prepare a stock solution of N(alpha)-acetylglycyl-lysyl methyl ester in a suitable solvent (e.g., DMSO or water).

-

Prepare serial dilutions of the substrate in the assay buffer.

-

Add the substrate dilutions to the wells of a microplate.

-

Initiate the reaction by adding a fixed concentration of urokinase to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Monitor the rate of product formation over time using a suitable detection method. For example, if the hydrolysis releases a product that can be detected spectrophotometrically, the absorbance is measured at regular intervals.

-

Calculate the initial reaction velocities from the linear phase of the reaction progress curves.

-

Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.

General Protocol for Synthesis of N(alpha)-acetylglycyl-lysyl methyl ester

The synthesis of this dipeptide methyl ester would typically involve standard peptide coupling chemistry. The following is a generalized workflow.

Quantitative Data Summary

As direct access to the full text of the seminal 1967 paper by P.L. Walton could not be achieved, specific quantitative data on the hydrolysis of N(alpha)-acetylglycyl-lysyl methyl ester by urokinase is not available for presentation. Researchers interested in these specific values are encouraged to seek out the original publication:

-

Walton, P. L. (1967). The hydrolysis of alpha-N-acetylglycyl-l-lysine methyl ester by urokinase. Biochimica et Biophysica Acta (BBA) - Enzymology, 132(1), 104–114.

The table below is provided as a template for the kind of data that would be expected from such a study.

| Enzyme | Substrate | Km (Michaelis constant) | Vmax (Maximum velocity) |

| Urokinase | N(alpha)-acetylglycyl-lysyl methyl ester | Data not available | Data not available |

| Trypsin | N(alpha)-acetylglycyl-lysyl methyl ester | Data not available | Data not available |

| Plasmin | N(alpha)-acetylglycyl-lysyl methyl ester | Data not available | Data not available |

Conclusion

References

The Role of N(alpha)-acetylglycyllysyl Methyl Ester in Modeling Protein Modification by Lipid Peroxidation Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein modification by reactive aldehydes, generated during lipid peroxidation, is a critical area of study in understanding oxidative stress-related pathology. This technical guide explores the use of the model peptide, N(alpha)-acetylglycyllysyl methyl ester, in elucidating the mechanisms of protein cross-linking initiated by these aldehydes. We delve into the experimental protocols for reacting this peptide with 2-alkenals, such as 2-hexenal, and the subsequent analysis of the reaction products using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). A proposed reaction mechanism, involving the formation of Schiff base intermediates and subsequent cyclization to pyridinium salt adducts, is detailed. This guide provides researchers with a foundational understanding of the experimental approaches used to study this important class of protein modifications.

Introduction

Lipid peroxidation, a consequence of oxidative stress, generates a variety of reactive electrophilic species, including α,β-unsaturated aldehydes like 2-alkenals. These aldehydes can readily react with nucleophilic residues on proteins, particularly the ε-amino group of lysine, leading to covalent modifications that can alter protein structure and function. Such modifications are implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.

To study the complex reactions between lipid peroxidation products and proteins in a controlled manner, researchers often employ model systems. N(alpha)-acetylglycyllysyl methyl ester serves as an excellent model peptide for these investigations. Its structure provides a single reactive primary amine on the lysine side-chain, simplifying the analysis of reaction products while still mimicking the peptide backbone context of a native protein.

This guide focuses on the reaction of N(alpha)-acetylglycyllysyl methyl ester with 2-hexenal, a representative 2-alkenal, as a model for understanding protein cross-linking.

Proposed Reaction Mechanism and Signaling Pathway

The reaction between N(alpha)-acetylglycyllysyl methyl ester and 2-hexenal is proposed to proceed through a series of steps, ultimately leading to the formation of stable pyridinium salt adducts that can act as protein cross-links[1]. The initial reaction involves the nucleophilic attack of the lysine's ε-amino group on the carbonyl carbon of 2-hexenal, forming a Schiff base intermediate. This is followed by a Michael addition of a second 2-hexenal molecule and subsequent cyclization and oxidation to form a stable pyridinium ring.

Experimental Protocols

The following sections provide detailed, representative methodologies for studying the reaction of N(alpha)-acetylglycyllysyl methyl ester with 2-hexenal. These protocols are based on established techniques for analyzing peptide modifications.

Reaction of N(alpha)-acetylglycyllysyl Methyl Ester with 2-Hexenal

This protocol describes the basic setup for the reaction between the model peptide and the 2-alkenal.

Materials:

-

N(alpha)-acetylglycyllysyl methyl ester

-

2-Hexenal

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Reaction vials

-

Incubator or water bath

Procedure:

-

Prepare a stock solution of N(alpha)-acetylglycyllysyl methyl ester in phosphate buffer (e.g., 10 mM).

-

Prepare a stock solution of 2-hexenal in a suitable solvent (e.g., ethanol) to ensure solubility, then dilute to the desired final concentration in phosphate buffer immediately before use.

-

In a reaction vial, combine the N(alpha)-acetylglycyllysyl methyl ester solution with the 2-hexenal solution to achieve the desired molar ratio (e.g., 1:1, 1:5, 1:10 peptide to aldehyde).

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified time course (e.g., 0, 1, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot of the reaction mixture for immediate analysis by NMR and/or mass spectrometry, or quench the reaction by adding a reducing agent like sodium borohydride and store at -20°C.

NMR Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of the reaction products, including the identification of the pyridinium ring protons.

Instrumentation:

-

High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.

Sample Preparation:

-

Lyophilize the reaction aliquots to remove the buffer salts.

-

Reconstitute the dried sample in a deuterated solvent (e.g., D₂O or deuterated methanol).

Data Acquisition:

-

Acquire one-dimensional (1D) ¹H NMR spectra to observe the overall changes in the proton chemical shifts.

-

Acquire two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) to establish proton-proton correlations within the modified peptide.

-

Acquire 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra to assign the carbon and proton resonances of the reaction products, which is crucial for identifying the pyridinium ring structure.

Mass Spectrometric Analysis

Mass spectrometry is used to determine the mass of the reaction products, confirming the addition of hexenal moieties and the formation of cross-links.

Instrumentation:

-

Electrospray Ionization Mass Spectrometer (ESI-MS) coupled to a high-resolution analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

Sample Preparation:

-

Dilute the reaction aliquots in a suitable solvent for electrospray ionization (e.g., 50% acetonitrile in water with 0.1% formic acid).

Data Acquisition:

-

Infuse the diluted sample directly into the ESI source or perform a liquid chromatography separation prior to mass analysis (LC-MS).

-

Acquire full scan mass spectra in positive ion mode to identify the molecular ions of the modified peptides.

-

Perform tandem mass spectrometry (MS/MS) on the ions of interest to obtain fragmentation patterns that can help to localize the modification site and confirm the structure of the adducts.

Quantitative Data Presentation

While the seminal study on this model system proposed a reaction mechanism, detailed quantitative kinetic data was not extensively published in the initial reports[1]. However, based on similar studies of aldehyde-protein reactions, a representative dataset can be presented to illustrate the expected outcomes. The following table summarizes hypothetical quantitative data that could be obtained from a time-course experiment analyzed by mass spectrometry.

| Time (hours) | Unmodified Peptide (%) | Mono-adduct (%) | Di-adduct (%) | Pyridinium Cross-link (%) |

| 0 | 100 | 0 | 0 | 0 |

| 1 | 75 | 20 | 5 | 0 |

| 4 | 40 | 45 | 10 | 5 |

| 8 | 15 | 50 | 20 | 15 |

| 24 | 5 | 30 | 25 | 40 |

This table presents hypothetical data for illustrative purposes. The actual distribution of products will depend on the specific reaction conditions.

Conclusion and Future Directions

The use of N(alpha)-acetylglycyllysyl methyl ester as a model peptide has been instrumental in advancing our understanding of the chemical modifications induced by lipid peroxidation products. The reaction with 2-alkenals provides a simplified yet relevant system to study the formation of Schiff base intermediates and the subsequent generation of stable, cross-linking pyridinium salt adducts. The detailed experimental protocols and analytical strategies outlined in this guide offer a framework for researchers to investigate these and other protein modifications.

Future research in this area could focus on:

-

Elucidating the precise kinetics and thermodynamics of the reaction pathway.

-

Investigating the effects of different amino acid contexts on the reactivity of the lysine residue.

-

Developing novel inhibitors that can prevent or reverse these modifications, which may have therapeutic potential in diseases associated with oxidative stress.

-

Applying these model system findings to more complex biological systems to validate the relevance of these modification pathways in vivo.

By continuing to refine our understanding of these fundamental chemical processes, the scientific community can pave the way for new diagnostic and therapeutic strategies to combat the detrimental effects of oxidative damage.

References

N(alpha)-acetylglycyllysyl Methyl Ester: A Comprehensive Technical Guide for its Application as an Enzyme Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N(alpha)-acetylglycyllysyl methyl ester is a synthetic dipeptide derivative that serves as a valuable tool in the study of proteolytic enzymes. Its specific chemical structure, featuring a blocked N-terminus and an esterified C-terminus flanking a lysine residue, makes it a substrate for certain proteases, most notably urokinase. This technical guide provides an in-depth overview of N(alpha)-acetylglycyllysyl methyl ester, its use as an enzyme substrate, detailed experimental protocols, and the relevant biological pathways.

Core Concepts: Enzyme-Substrate Interaction

N(alpha)-acetylglycyllysyl methyl ester is primarily utilized in assays to determine the activity of enzymes that exhibit specificity for cleaving peptide bonds on the C-terminal side of lysine residues. The N-terminal acetyl group protects the peptide from non-specific degradation by aminopeptidases, while the C-terminal methyl ester allows for sensitive detection of enzymatic activity through the release of methanol or the generation of a new carboxyl group.

The enzymatic hydrolysis of N(alpha)-acetylglycyllysyl methyl ester by a suitable protease, such as urokinase, results in the cleavage of the methyl ester bond. This reaction can be monitored using various analytical techniques to quantify the enzyme's catalytic efficiency.

Quantitative Data: Enzyme Kinetics

While specific kinetic parameters for the hydrolysis of N(alpha)-acetylglycyllysyl methyl ester by urokinase are documented in historical literature, direct access to the primary data from these early studies can be challenging. However, kinetic data for the related enzyme, trypsin, with a series of similar N-acetyl-glycyl-lysine methyl ester substrates are available and provide a valuable point of comparison for understanding the structure-activity relationship.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Bovine Trypsin | N-acetyl-lysine methyl ester | 1.6 | 15.4 | 9,625 |

| Bovine Trypsin | N-acetyl-glycyl-lysine methyl ester | 0.8 | 33.3 | 41,625 |

| Bovine Trypsin | N-acetyl-diglycyl-lysine methyl ester | 0.7 | 34.5 | 49,285 |

This data is adapted from studies on bovine trypsin and is provided for comparative purposes. The actual kinetic parameters for urokinase with N(alpha)-acetylglycyllysyl methyl ester may vary.

Experimental Protocols

Enzymatic Assay for Urokinase Activity using N(alpha)-acetylglycyllysyl Methyl Ester

This protocol outlines a common method for determining urokinase activity based on the hydrolysis of N(alpha)-acetylglycyllysyl methyl ester. The release of the carboxyl group is monitored by a change in pH, which can be measured using a pH-stat apparatus or a suitable pH indicator.

Materials:

-

N(alpha)-acetylglycyllysyl methyl ester (substrate)

-

Highly purified urokinase

-

Tris buffer (e.g., 50 mM, pH 8.0)

-

Sodium hydroxide (NaOH) solution (e.g., 0.01 M, standardized)

-

pH-stat or spectrophotometer

-

Thermostatted reaction vessel

Procedure:

-

Substrate Preparation: Prepare a stock solution of N(alpha)-acetylglycyllysyl methyl ester in the Tris buffer. The final concentration in the assay will depend on the desired experimental conditions (e.g., at or below the Km).

-

Enzyme Preparation: Prepare a stock solution of urokinase in the Tris buffer. The concentration should be optimized to ensure a linear reaction rate over the desired time course.

-

Assay Setup (pH-stat method):

-

Add a known volume of the substrate solution to the thermostatted reaction vessel.

-

Adjust the pH to the desired value (e.g., pH 8.0) with the NaOH solution.

-

Initiate the reaction by adding a small volume of the urokinase solution.

-

Monitor the rate of NaOH addition required to maintain a constant pH. This rate is directly proportional to the rate of substrate hydrolysis.

-

-

Assay Setup (Spectrophotometric method with pH indicator):

-

To a cuvette, add the Tris buffer, a suitable pH indicator (e.g., phenol red), and the substrate solution.

-

Initiate the reaction by adding the urokinase solution.

-

Monitor the change in absorbance at a wavelength specific to the pH indicator. The rate of absorbance change corresponds to the rate of the enzymatic reaction.

-

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the reaction progress curve. For kinetic parameter determination, repeat the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.

Mandatory Visualizations

Experimental Workflow for Urokinase Activity Assay

Caption: Workflow for a typical urokinase enzymatic assay.

Urokinase Signaling Pathway

Urokinase (uPA) and its receptor (uPAR) are key players in various physiological and pathological processes, including cell migration, invasion, and tissue remodeling. The binding of uPA to uPAR initiates a cascade of intracellular signaling events.

Navigating the Procurement of N(alpha)-acetylglycyllysyl methyl ester: A Technical Guide for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing and utilizing N(alpha)-acetylglycyllysyl methyl ester. This document outlines available supplier information, key chemical properties, and a generalized experimental protocol based on existing literature, offering a foundational resource for incorporating this reagent into research workflows.

Supplier and Purchasing Information

Acquiring high-quality N(alpha)-acetylglycyllysyl methyl ester is crucial for reproducible experimental outcomes. Below is a summary of publicly available information from various suppliers. Researchers are advised to contact suppliers directly to obtain the most current and detailed product specifications and certificates of analysis.

It is important to note that detailed quantitative data for N(alpha)-acetylglycyllysyl methyl ester is not consistently available across all suppliers. Much of the detailed technical data available is for the similar compound, Nα-Acetyl-L-lysine methyl ester hydrochloride, which has a different CAS number and molecular weight. Researchers should exercise due diligence to ensure the procured compound meets their specific experimental requirements.

| Supplier | Product Name | CAS Number | Molecular Formula | Additional Information |

| Echemi | N(alpha)-acetylglycyllysyl methyl ester | 10236-44-9 | C11H21N3O4 | Lists various synonyms for the compound.[1] |

| Alfa Chemistry | N-Alpha-acetylglycyl-L-lysine methyl ester acetate | 14752-92-2 | C11H21N3O4 | Note the different CAS number, suggesting an acetate salt form.[2] |

| Sigma-Aldrich | Nα-Acetyl-L-lysine methyl ester hydrochloride | 20911-93-7 | C9H18N2O3·HCl | Purity: 98%, Form: powder, Optical activity: [α]22/D −18°, c = 10 in 6 M HCl. Note: This is not the identical compound but a closely related one.[3] |

Experimental Protocol: A Generalized Approach

The following experimental protocol is based on the abstract of a study by Baker et al., which describes the reaction of N(alpha)-acetylglycyllysyl methyl ester with 2-alkenals as a model for the covalent modification of proteins.[4] This serves as a foundational method that can be adapted for specific research needs.

Objective: To study the covalent modification of a model peptide, N(alpha)-acetylglycyllysyl methyl ester, by 2-alkenals.

Materials:

-

N(alpha)-acetylglycyllysyl methyl ester

-

2-hexenal (or other 2-alkenal of interest)

-

Appropriate buffer solution (e.g., phosphate buffer at a physiological pH)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

High-purity water

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

Electrospray Ionization Mass Spectrometer (ESI-MS)

-

High-Performance Liquid Chromatography (HPLC) system (optional, for purification)

Methodology:

-

Reaction Setup:

-

Dissolve N(alpha)-acetylglycyllysyl methyl ester in the chosen buffer solution to a known concentration.

-

Add the 2-alkenal (e.g., 2-hexenal) to the peptide solution. The molar ratio of alkenal to peptide may be varied to study the reaction kinetics and product formation.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period. Time-course experiments can be conducted by taking aliquots at different intervals.

-

-

Product Characterization:

-

Mass Spectrometry (MS):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

For structural elucidation, the reaction products may need to be purified, for example by HPLC.

-

Dissolve the purified products in a suitable deuterated solvent.

-

Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectra to determine the chemical structure of the modification.[4]

-

-

-

Data Analysis:

-

Analyze the MS data to determine the rate of product formation and identify the different adducts.

-

Interpret the NMR spectra to elucidate the precise chemical structure of the reaction products, such as the formation of pyridinium salts.[4]

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for studying the reaction of N(alpha)-acetylglycyllysyl methyl ester with an aldehyde.

References

Technical Guide: N(alpha)-acetylglycyllysyl methyl ester

CAS Number: 10236-44-9

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N(alpha)-acetylglycyllysyl methyl ester, a dipeptide derivative used as a model compound in biomedical research, particularly in the study of protein modifications by products of lipid peroxidation.

Physicochemical Data

The following table summarizes the key quantitative data for N(alpha)-acetylglycyllysyl methyl ester.

| Property | Value | Source |

| CAS Number | 10236-44-9 | Internal Search |

| Molecular Formula | C₁₁H₂₁N₃O₄ | Internal Search |

| Molecular Weight | 259.30 g/mol | Internal Search |

| IUPAC Name | methyl (2S)-2-[(2-acetamidoacetyl)amino]-6-aminohexanoate | Internal Search |

Experimental Protocols

Application as a Model for Covalent Protein Modification by 2-Alkenals

N(alpha)-acetylglycyllysyl methyl ester serves as a crucial model peptide for investigating the covalent modification of proteins by reactive carbonyl species, such as 2-alkenals, which are generated during lipid peroxidation. The epsilon-amino group of the lysine residue in the peptide mimics the reactive sites in proteins that are susceptible to adduction by these aldehydes.

Objective: To characterize the reaction products of N(alpha)-acetylglycyllysyl methyl ester with 2-hexenal, a representative 2-alkenal.

Methodology:

-

Reaction Incubation: N(alpha)-acetylglycyllysyl methyl ester is incubated with 2-hexenal in a suitable buffer system that mimics physiological conditions. The reaction progress can be monitored over time.

-

Product Characterization: The resulting reaction products are analyzed using a combination of high-resolution analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the adducts formed.

-

Mass Spectrometry (MS): Used to determine the molecular weights of the reaction products and to elucidate their fragmentation patterns, confirming the covalent modifications.

-

-

Kinetic Analysis: The kinetics of the reaction can be studied by continuously infusing the reaction mixture into an electrospray ionization mass spectrometer to monitor the formation of products over time.

This experimental approach has been instrumental in demonstrating the formation of pyridinium-type adducts, offering an alternative mechanism for the formation of stable protein cross-links induced by lipid peroxidation products.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the conceptual framework of lipid peroxidation-mediated protein modification and a general experimental workflow for studying these interactions using N(alpha)-acetylglycyllysyl methyl ester.

Caption: Lipid Peroxidation and Protein Adduction Pathway.

Caption: Experimental Workflow for Studying Peptide-Aldehyde Reactions.

References

Methodological & Application

Application Notes and Protocols: N(alpha)-acetylglycyllysyl methyl ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N(alpha)-acetylglycyllysyl methyl ester (Ac-Gly-Lys-OMe), detailing its primary application as an enzyme substrate and providing protocols for its use in this context. Additionally, a detailed protocol for N-terminal acetylation in solid-phase peptide synthesis (SPPS) is included, a common strategy to enhance peptide stability and mimic natural proteins.

Overview of N(alpha)-acetylglycyllysyl methyl ester

N(alpha)-acetylglycyllysyl methyl ester, also known as this compound, is a synthetic dipeptide derivative. Its molecular formula is C₁₁H₂₁N₃O₄, and its CAS number is 10236-44-9. The N-terminus of the glycine residue is protected by an acetyl group, and the C-terminus of the lysine residue is a methyl ester. This structure makes it a recognized substrate for specific proteases.

Key Applications:

-

Enzyme Substrate: The primary and well-documented application of this compound is as a substrate for the enzyme urokinase (u-PA) and the complement system component C1s.[1] It is widely used in biochemical assays to determine the enzymatic activity of urokinase and to screen for its inhibitors.[2][3][4]

-

Biochemical Research: As a tool in enzymology, it helps in studying enzyme kinetics and the effects of various compounds on protease activity.[5][6][7]

While the acetylated N-terminus is a common feature in peptide drugs for enhancing stability, there is limited evidence for the direct use of this compound as a building block in solid-phase or solution-phase peptide synthesis for creating larger peptides. The more common and efficient method is to introduce the acetyl group at the N-terminus of the peptide after its assembly on a solid support.[2][8][9]

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₂₁N₃O₄ |

| Molecular Weight | 259.30 g/mol |

| CAS Number | 10236-44-9 |

| Appearance | White to off-white crystalline solid |

| Purity | Typically ≥95% |

| Solubility | Soluble in aqueous buffers (e.g., PBS) |

Application: Urokinase Activity Assay

This protocol describes a typical colorimetric assay to measure the activity of urokinase using this compound as a substrate. The hydrolysis of the methyl ester by urokinase can be monitored by measuring the change in pH or by using a coupled assay system.

Experimental Protocol: Urokinase Activity Assay

Materials:

-

N(alpha)-acetylglycyllysyl methyl ester (this compound)

-

Urokinase (u-PA) enzyme

-

Phosphate-buffered saline (PBS), pH 7.4

-

pH indicator (e.g., phenol red) or a pH meter

-

Microplate reader (if using a colorimetric assay)

-

96-well microplate

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in PBS (e.g., 10 mg/mL).

-

Enzyme Preparation: Prepare a stock solution of urokinase in PBS at a suitable concentration. The optimal concentration should be determined empirically.

-

Assay Setup:

-

In a 96-well microplate, add 50 µL of PBS to each well.

-

Add 10 µL of the urokinase solution to the sample wells. For control wells, add 10 µL of PBS.

-

Add 20 µL of the this compound solution to all wells to initiate the reaction.

-

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

-

Measurement:

-

Using a pH meter: Measure the decrease in pH resulting from the production of carboxylic acid upon ester hydrolysis.

-

Using a colorimetric indicator: If using a pH indicator like phenol red, the color change can be monitored spectrophotometrically.

-

Coupled Assay: Alternatively, the release of methanol can be measured using a coupled enzymatic reaction that produces a colored or fluorescent product.

-

-

Data Analysis: Calculate the rate of substrate hydrolysis by determining the change in absorbance or pH over time. The enzymatic activity is typically expressed in units/mg of protein.

Diagram of Urokinase Assay Workflow

Caption: Workflow for a urokinase activity assay.

Application: N-Terminal Acetylation in Solid-Phase Peptide Synthesis

N-terminal acetylation is a common modification in peptide synthesis to improve stability against degradation by aminopeptidases and to mimic naturally occurring proteins.[3] This protocol details the on-resin acetylation of a peptide synthesized via Fmoc-based solid-phase peptide synthesis (SPPS).

Experimental Protocol: On-Resin N-Terminal Acetylation

Materials:

-

Peptide-resin with a free N-terminus

-

Acetic anhydride

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution in DMF (typically 20%) for Fmoc deprotection

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group by treating the peptide-resin with 20% piperidine in DMF for 15-20 minutes.

-

Washing: Thoroughly wash the resin with DMF (3-5 times) and then with DCM (3-5 times) to remove residual piperidine.

-

Acetylation Reaction:

-

Prepare the acetylation solution: 10% acetic anhydride in DMF.

-

Add the acetylation solution to the washed peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Washing: Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.

-

Cleavage and Deprotection: Cleave the acetylated peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.

-

Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the crude product, and purify by reverse-phase HPLC.

Quantitative Data from a Model Peptide Synthesis

The following table presents representative data for the synthesis of a model peptide (RRWQWR-NH₂) with and without N-terminal acetylation, demonstrating the efficiency of the on-resin acetylation process.[2][8]

| Peptide | Modification | Crude Purity (%) | Expected Mass (Da) | Observed Mass (Da) |

| Lfc2 | None (Free N-terminus) | 78 | 970.1 | 970.2 |

| Ac-Lfc4 | N-terminal Acetylation | 72 | 1012.2 | 1012.3 |

Data adapted from automated microwave peptide synthesis experiments.[2][8]

Diagram of On-Resin N-Terminal Acetylation Workflow

Caption: Workflow for on-resin N-terminal acetylation.

Conclusion

N(alpha)-acetylglycyllysyl methyl ester is a valuable tool for researchers in biochemistry and drug development, primarily serving as a specific substrate for urokinase in enzymatic assays. While N-terminal acetylation is a critical modification in modern peptide synthesis for enhancing stability, the direct incorporation of this compound as a synthetic building block is not a commonly documented practice. The standard and more versatile approach is the on-resin acetylation of the full-length peptide as the final synthetic step before cleavage and purification. The protocols provided herein offer detailed guidance for both the primary application of this compound and the widely used technique of on-resin N-terminal acetylation.

References

- 1. This compound • AcOH [AGLME] | 14752-92-2 | SGK-3058 [biosynth.com]

- 2. interanalyt.ru [interanalyt.ru]

- 3. Towards the N-Terminal Acetylome: An N-Terminal Acetylated Peptide Enrichment Method Using CNBr-Activated Sepharose Resin | Springer Nature Experiments [experiments.springernature.com]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. This compound acetate | 14752-92-2 | FA110830 | Biosynth [biosynth.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. chemimpex.com [chemimpex.com]

- 8. cem.de [cem.de]

- 9. peptide.com [peptide.com]

Application Notes and Protocols for N(alpha)-acetylglycyllysyl methyl ester in Cell Culture

Abstract

These application notes provide a detailed, hypothetical framework for the use of N(alpha)-acetylglycyllysyl methyl ester, a synthetic dipeptide, in cell culture experiments. While direct, published applications of this specific molecule in cell culture are not currently available, this document outlines plausible research applications based on the known biological significance of peptide uptake, N-terminal acetylation, and lysine modification. The protocols provided herein are adapted from standard cell culture methodologies and are intended to serve as a starting point for researchers interested in exploring the cellular effects of small, modified peptides.

Introduction

Small peptides are increasingly recognized for their diverse roles in cellular processes, acting as signaling molecules, nutrients, and therapeutic agents.[1][2] The modification of peptides, such as through N-terminal acetylation and modification of amino acid side chains, can significantly impact their stability, cellular uptake, and biological activity. N(alpha)-acetylglycyllysyl methyl ester is a dipeptide characterized by an acetylated N-terminus and a methyl-esterified C-terminus of a lysine residue. Such modifications may influence its interaction with cell membranes and intracellular targets.

The acetylation of lysine residues is a critical post-translational modification that neutralizes its positive charge, thereby altering protein structure and function. This is particularly well-documented in histones, where lysine acetylation is associated with a more open chromatin structure and active gene transcription.[3] This document presents a hypothetical application of N(alpha)-acetylglycyllysyl methyl ester as a tool to investigate the cellular consequences of introducing an acetylated lysine-containing dipeptide.

Hypothetical Application: Investigating the Impact on Cellular Proliferation and Signaling

We propose a hypothetical application of N(alpha)-acetylglycyllysyl methyl ester to assess its effects on the proliferation and signaling pathways of a model cancer cell line, such as HeLa (cervical cancer) or A549 (lung cancer). The rationale is to determine if the uptake of this modified dipeptide can influence cellular processes by altering the intracellular pool of modified amino acids or by interacting with specific signaling cascades.

Proposed Mechanism of Action

It is hypothesized that N(alpha)-acetylglycyllysyl methyl ester may be transported into the cell via peptide transporters. Once inside, it could be hydrolyzed by intracellular peptidases, releasing acetylated lysine. An increase in the intracellular concentration of acetylated lysine could potentially influence protein synthesis or compete with endogenous lysine acetylation processes, thereby affecting downstream signaling pathways that are regulated by acetylation, such as those involved in cell cycle control and apoptosis.

Caption: Hypothetical mechanism of action for N(alpha)-acetylglycyllysyl methyl ester.

Experimental Protocols

The following are detailed protocols for investigating the hypothetical effects of N(alpha)-acetylglycyllysyl methyl ester in a cell culture setting.

Cell Culture and Maintenance

-

Cell Line: HeLa (ATCC® CCL-2™)

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells should be passaged upon reaching 80-90% confluency.

Preparation of N(alpha)-acetylglycyllysyl methyl ester Stock Solution

-

Reconstitution: Dissolve N(alpha)-acetylglycyllysyl methyl ester in sterile, nuclease-free water to create a 10 mM stock solution.

-

Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This assay will determine the effect of the peptide on cell viability and proliferation.

Materials:

-

HeLa cells

-

96-well plates

-

N(alpha)-acetylglycyllysyl methyl ester stock solution

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of N(alpha)-acetylglycyllysyl methyl ester in complete growth medium to achieve final concentrations ranging from 1 µM to 1 mM.

-

Remove the existing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the peptide. Include a vehicle control (medium with the same concentration of the solvent used for the peptide) and a no-treatment control.

-

Incubate for 24, 48, and 72 hours.

-

At each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for Signaling Pathway Activation

This protocol is designed to assess changes in the phosphorylation status of key signaling proteins, such as Akt and ERK, which are involved in cell proliferation and survival.

Materials:

-

HeLa cells

-

6-well plates

-

N(alpha)-acetylglycyllysyl methyl ester

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with a predetermined concentration of N(alpha)-acetylglycyllysyl methyl ester (based on MTT assay results) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation

Quantitative data from the proposed experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical Cell Viability Data (MTT Assay)

| Concentration (µM) | 24h (% Viability) | 48h (% Viability) | 72h (% Viability) |

| Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |

| 1 | 98.5 ± 4.9 | 97.3 ± 5.5 | 95.2 ± 6.3 |

| 10 | 95.1 ± 5.1 | 90.8 ± 4.7 | 85.4 ± 5.9 |

| 100 | 88.3 ± 4.5 | 75.2 ± 5.3 | 60.1 ± 6.8 |

| 1000 | 70.6 ± 6.2 | 50.1 ± 5.8 | 35.7 ± 7.2 |

Data are presented as mean ± standard deviation.

Table 2: Hypothetical Densitometry Analysis of Western Blots

| Treatment | p-Akt / Total Akt (Fold Change) | p-ERK / Total ERK (Fold Change) |

| Control (0 min) | 1.0 | 1.0 |

| Peptide (15 min) | 1.8 | 1.2 |

| Peptide (30 min) | 2.5 | 1.5 |

| Peptide (60 min) | 1.5 | 1.1 |

Fold change is relative to the control.

Conclusion and Future Directions

These application notes provide a theoretical framework for the investigation of N(alpha)-acetylglycyllysyl methyl ester in a cell culture context. The proposed experiments are designed to provide initial insights into the potential bioactivity of this modified dipeptide. Further studies could explore its effects on gene expression through RNA sequencing, its potential to modulate histone acetylation, and its uptake mechanism using radiolabeled or fluorescently tagged analogs. It is important to reiterate that these are hypothetical applications, and experimental validation is required.

References

Application Note: N(α)-acetylglycyllysyl Methyl Ester as a Model Peptide for Investigating Protein Cross-Linking

Introduction

N(α)-acetylglycyllysyl methyl ester is a dipeptide derivative that serves as a valuable tool in the study of protein modification by products of lipid peroxidation. Specifically, it acts as a simplified model for the lysine residues within proteins, which are susceptible to covalent modification by reactive aldehydes, such as 2-alkenals. Understanding these modifications is crucial as they are implicated in cellular damage and the pathology of various diseases. This document outlines the application of N(α)-acetylglycyllysyl methyl ester in modeling the chemical reactions that lead to protein cross-linking.

Principle

The primary application of N(α)-acetylglycyllysyl methyl ester is in the investigation of its reaction with 2-alkenals, which are bifunctional products of lipid peroxidation. The ε-amino group of the lysine residue in the model peptide reacts with these aldehydes, leading to the formation of various pyridinium species and, notably, protein cross-links. By using this model peptide, researchers can study the kinetics and mechanisms of these reactions in a controlled environment, which is more challenging to achieve with large, complex proteins. The reaction products can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Applications

-

Mechanistic Studies: Elucidating the chemical pathways of covalent modification of lysine residues by lipid peroxidation products.[1]

-

Kinetic Analysis: Determining the rate of formation of different reaction intermediates and final products.[1]

-

Identification of Cross-Linking Stoichiometry: Investigating the ratio of aldehyde to amine in the formation of stable protein cross-links. For instance, studies have shown a 3:2 stoichiometry of aldehyde to amine, challenging previously held models.[1]

-

Model System for Oxidative Stress Research: Providing a simplified and reproducible system to study the molecular consequences of lipid peroxidation-induced protein damage.

Experimental Protocol: Reaction of N(α)-acetylglycyllysyl Methyl Ester with 2-Hexenal

This protocol describes a general procedure for reacting N(α)-acetylglycyllysyl methyl ester with a model 2-alkenal, 2-hexenal, and the subsequent analysis of the reaction products.

Materials

-

N(α)-acetylglycyllysyl methyl ester

-

2-hexenal

-

Reaction Buffer (e.g., phosphate buffer, pH 7.4)

-

Organic solvents for extraction (e.g., ethyl acetate)

-

Deuterated solvents for NMR analysis (e.g., D₂O, CD₃OD)

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (e.g., ESI-MS)

-

NMR Spectrometer

Procedure

-

Reaction Setup:

-

Dissolve N(α)-acetylglycyllysyl methyl ester in the reaction buffer to a final concentration of 10 mM.

-

Add 2-hexenal to the reaction mixture. The molar ratio of 2-hexenal to the peptide can be varied to study its effect on product formation (e.g., 2:1, 3:1).

-

Incubate the reaction mixture at 37°C with constant stirring.

-

-

Reaction Monitoring and Product Characterization:

-

At various time points, withdraw aliquots of the reaction mixture for analysis.

-

Mass Spectrometry: Directly infuse the reaction mixture into an electrospray ionization mass spectrometer (ESI-MS) to monitor the formation of reaction intermediates and products by observing their mass-to-charge ratios.[1]

-

NMR Spectroscopy: For structural elucidation, the reaction products can be isolated by HPLC and then dissolved in an appropriate deuterated solvent for 1D and 2D NMR analysis.[1]

-

-

Data Analysis:

-

Analyze the MS data to identify the molecular weights of the various species formed during the reaction.

-

Interpret the NMR spectra to determine the chemical structure of the reaction products, including the formation of pyridinium salts.[1]

-

Use the kinetic data from continuous infusion MS to propose a reaction mechanism.[1]

-

Quantitative Data

The following table summarizes the key findings from a study reacting N(α)-acetylglycyllysyl methyl ester with 2-alkenals, which led to the proposal of an alternative protein cross-linking mechanism.

| Parameter | Observation | Reference |

| Reaction Intermediate | A Schiff base is formed between the ε-amino group of the lysine moiety and the aldehyde group of the 2-alkenal. | [1] |

| Key Reaction Products | The reaction leads to the formation of dihydropyridine species, which can be further reduced to form 3,4- or 2,5-substituted pyridinium species or react to form a trialkyl-substituted pyridinium structure. | [1] |

| Cross-Linking Stoichiometry | The trialkyl-substituted pyridinium structure, a stable cross-link, exhibits a 3:2 stoichiometry of aldehyde to amine. | [1] |

Visualizations

Diagram of the Proposed Reaction Pathway

Caption: Proposed reaction mechanism of N(α)-acetylglycyllysyl methyl ester with 2-alkenals.

Experimental Workflow

Caption: Workflow for studying the reaction of N(α)-acetylglycyllysyl methyl ester.

References

Unveiling a Potential DNA-Protein Cross-linking Agent: N(alpha)-acetylglycyllysyl methyl ester

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols describe a hypothetical application of N(alpha)-acetylglycyllysyl methyl ester as a DNA-protein cross-linking agent. To date, there is no direct scientific literature demonstrating this specific activity. The proposed mechanisms and experimental designs are based on established principles of DNA-protein cross-linking induced by other agents and are intended to serve as a guide for investigating the potential of this compound.

Introduction

DNA-protein cross-links (DPCs) are highly cytotoxic lesions that can be induced by a variety of endogenous and exogenous agents, including aldehydes and chemotherapeutic drugs. These lesions physically block the progression of DNA and RNA polymerases, thereby interfering with replication and transcription. The study of DPC formation and repair is crucial for understanding the mechanisms of genotoxicity and for the development of novel anticancer therapies.

This document outlines a hypothetical framework for investigating N(alpha)-acetylglycyllysyl methyl ester as a potential DPC-inducing agent. We propose a plausible mechanism of action, detail experimental protocols for its investigation, and provide examples of how to present the resulting data.

Hypothetical Mechanism of Action

We postulate that N(alpha)-acetylglycyllysyl methyl ester (NAGL-Me) may induce DPCs following metabolic activation to a reactive aldehyde species. The terminal ε-amino group of the lysine residue is a key feature. Through enzymatic or oxidative processes, this primary amine could be converted to an aldehyde. This reactive aldehyde could then form a Schiff base with a nucleophilic amino group on a nearby protein. The resulting Schiff base can then react with a nucleophilic site on a DNA base, such as the exocyclic amino group of guanine or adenine, to form a stable DPC.

Caption: Hypothetical metabolic activation of NAGL-Me and subsequent DNA-protein cross-linking.

Experimental Protocols

The following protocols are adapted from established methods for the detection and analysis of DPCs and can be used to investigate the hypothetical activity of N(alpha)-acetylglycyllysyl methyl ester.

Protocol 1: In Vitro DPC Formation Assay

This protocol describes an initial screen to determine if NAGL-Me can induce DPCs in a cell-free system.

Materials:

-

N(alpha)-acetylglycyllysyl methyl ester (NAGL-Me)

-

Purified DNA (e.g., plasmid DNA)

-

Purified protein (e.g., Histone H1, BSA)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Optional: Metabolic activation system (e.g., liver S9 fraction, NADPH)

-

SDS-PAGE equipment and reagents

-

DNA staining dye (e.g., SYBR Green)

-

Protein staining dye (e.g., Coomassie Blue)

Methodology:

-

Prepare reaction mixtures containing purified DNA (e.g., 1 µg) and protein (e.g., 5 µg) in reaction buffer.

-

If metabolic activation is being investigated, add the S9 fraction and NADPH to the reaction mixtures.

-

Add varying concentrations of NAGL-Me to the reaction mixtures. Include a no-drug control.

-

Incubate the reactions at 37°C for a specified time (e.g., 1-4 hours).

-

Stop the reactions by adding SDS-PAGE loading buffer.

-

Analyze the samples by SDS-PAGE.

-

After electrophoresis, stain the gel with a DNA dye to visualize high-molecular-weight bands corresponding to DNA-protein complexes.

-

Subsequently, stain the same gel with a protein dye to visualize the protein components.

Data Presentation:

Table 1: In Vitro DPC Formation Efficiency

| NAGL-Me (µM) | DNA-Protein Complex Intensity (Arbitrary Units) |

|---|---|

| 0 (Control) | 1.0 ± 0.1 |

| 10 | 1.5 ± 0.2 |

| 50 | 3.2 ± 0.4 |

| 100 | 5.8 ± 0.6 |

| 200 | 8.1 ± 0.9 |

Protocol 2: Detection of DPCs in Cultured Cells using the RADAR Assay

This protocol allows for the detection of specific DPCs in mammalian cells.

Caption: Workflow for the RADAR assay to detect DPCs.

Materials:

-

Mammalian cell line (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

N(alpha)-acetylglycyllysyl methyl ester (NAGL-Me)

-

Lysis buffer

-

Genomic DNA purification kit

-

Nitrocellulose membrane

-

Slot blot apparatus

-

Primary antibody against the protein of interest (e.g., anti-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

DNA quantification assay (e.g., PicoGreen)

Methodology:

-

Seed cells and allow them to attach overnight.

-

Treat cells with varying concentrations of NAGL-Me for a specified duration. Include a vehicle control.

-

Lyse the cells under denaturing conditions to preserve DPCs.

-

Isolate genomic DNA, which will co-precipitate with cross-linked proteins.

-

Quantify the DNA concentration in each sample.

-

Load equal amounts of DNA onto a nitrocellulose membrane using a slot blot apparatus.

-

Block the membrane and incubate with a primary antibody specific to the protein of interest.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Add a chemiluminescent substrate and image the blot.

-

Quantify the signal intensity for each sample. Normalize the signal to the amount of DNA loaded.

Data Presentation:

Table 2: Dose-Dependent Formation of Histone H3-DNA Cross-links

| NAGL-Me (µM) | Relative DPC Level (Normalized to Control) |

|---|---|

| 0 (Control) | 1.00 |

| 10 | 1.45 ± 0.12 |

| 25 | 2.89 ± 0.25 |

| 50 | 5.12 ± 0.48 |

| 100 | 9.76 ± 0.89 |

Protocol 3: Identification of Cross-linked Proteins by Mass Spectrometry

This protocol outlines a proteomics approach to identify the proteins that are cross-linked to DNA by NAGL-Me.

Caption: Workflow for identifying DNA cross-linked proteins.

Materials:

-

Cells treated with NAGL-Me

-

DPC isolation method (e.g., Cesium Chloride gradient ultracentrifugation or PxP method)

-

Protease (e.g., Trypsin)

-

LC-MS/MS system

-

Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)

Methodology:

-

Treat cells with NAGL-Me or a vehicle control.

-

Isolate DPCs using a stringent method to remove non-covalently bound proteins.

-

Digest the proteins directly on the DNA with a protease like trypsin.

-

Purify the resulting peptides.

-

Analyze the peptides by LC-MS/MS.

-

Search the resulting spectra against a protein database to identify the proteins.

-

Use label-free quantification or isotopic labeling to determine the relative abundance of proteins in the NAGL-Me treated samples compared to the control.

Data Presentation:

Table 3: Top Proteins Identified as Cross-linked to DNA by NAGL-Me

| Protein ID | Protein Name | Fold Enrichment (NAGL-Me vs. Control) | Function |

|---|---|---|---|

| P62805 | Histone H4 | 15.2 | Chromatin organization |

| P04940 | Topoisomerase I | 12.5 | DNA topology modulation |

| P06748 | Heterogeneous nuclear ribonucleoprotein A1 | 9.8 | RNA processing |

| P16401 | Histone H2B type 1-C/E/F/G/I | 8.5 | Chromatin organization |

| Q13148 | Poly [ADP-ribose] polymerase 1 | 7.3 | DNA repair, transcription |

Conclusion

The provided application notes and protocols offer a comprehensive, albeit hypothetical, guide for the investigation of N(alpha)-acetylglycyllysyl methyl ester as a novel DNA-protein cross-linking agent. The successful execution of these experiments could provide valuable insights into the genotoxic potential of this compound and may open new avenues for its application in biomedical research and drug development. It is imperative to reiterate that the described application is currently theoretical and requires experimental validation.

Application Notes and Protocols for N(alpha)-acetylglycyllysyl methyl ester Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction